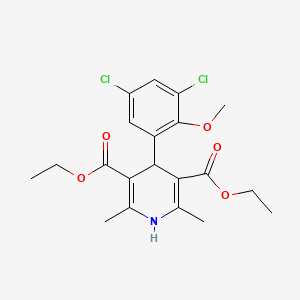![molecular formula C12H15Cl2NO B5977673 [1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5977673.png)
[1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol, also known as DCB-M, is a chemical compound that belongs to the class of antiseptics and disinfectants. It is widely used in the pharmaceutical industry for its antimicrobial properties and has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of [1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol involves the disruption of the cell membrane of microorganisms, leading to cell death. It has been shown to be effective against both gram-positive and gram-negative bacteria, as well as fungi and viruses.
Biochemical and Physiological Effects:
[1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol has been shown to have low toxicity and is generally well-tolerated. It has been used in concentrations up to 0.1% in various products without any reported adverse effects. [1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol in lab experiments is its broad-spectrum antimicrobial activity, which makes it a useful tool for studying the effects of disinfectants on various microorganisms. However, its effectiveness can be affected by factors such as pH and temperature, which may limit its use in certain experimental conditions.
Zukünftige Richtungen
There are several potential future directions for the use of [1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol in scientific research. One area of interest is its potential use as a therapeutic agent for the treatment of microbial infections. [1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol has also been studied for its potential use in the development of new disinfectant products. Additionally, further research is needed to better understand the mechanism of action of [1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol and its potential effects on human health and the environment.
Conclusion:
In conclusion, [1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol is a chemical compound with broad-spectrum antimicrobial properties that has been extensively studied for its potential applications in scientific research. Its mechanism of action involves the disruption of the cell membrane of microorganisms, leading to cell death. [1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol has low toxicity and has been used in concentrations up to 0.1% in various products without any reported adverse effects. While there are limitations to its use in certain experimental conditions, there are several potential future directions for the use of [1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol in scientific research.
Synthesemethoden
[1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol can be synthesized through a multi-step process that involves the reaction of 2,3-dichlorobenzyl chloride with pyrrolidine followed by reduction with sodium borohydride. The final product is obtained through a purification process that involves recrystallization and drying.
Wissenschaftliche Forschungsanwendungen
[1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol has been used in scientific research for its antimicrobial properties and as a tool to study the effects of disinfectants on bacterial biofilms. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. [1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol has also been used as a preservative in the food and cosmetic industries.
Eigenschaften
IUPAC Name |
[1-[(2,3-dichlorophenyl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c13-11-5-1-3-9(12(11)14)7-15-6-2-4-10(15)8-16/h1,3,5,10,16H,2,4,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCFFGIRUFLMHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=C(C(=CC=C2)Cl)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(2,3-Dichlorophenyl)methyl]pyrrolidin-2-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5977603.png)
![N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5977611.png)

![7-(2-fluorobenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5977623.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B5977627.png)
![4-ethoxy-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B5977635.png)
![N-(4-fluorophenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5977638.png)

![{4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride](/img/structure/B5977659.png)
![2-[(2-naphthylamino)(4-pyridinyl)methyl]cycloheptanone](/img/structure/B5977660.png)
![N-({1-[3-(2-furyl)benzyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B5977686.png)
![N-(3-hydroxy-3-phenylpropyl)-N-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5977692.png)
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-(3-ethoxypropyl)benzamide](/img/structure/B5977696.png)
![9-(3-fluorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5977698.png)